3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}carbonyl)phenyl acetate exhibits its biological activity primarily through its interaction with β1-adrenoceptors. [, ] Although the precise mechanism isn't fully elucidated in the provided literature, its structural similarity to other benzamide-derived β-blockers suggests a potential competitive antagonism mechanism. This involves the compound binding to the β1-adrenoceptor, preventing the binding of endogenous ligands, such as adrenaline and noradrenaline, thereby inhibiting their downstream signaling pathways.
Based on the limited information provided, 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl acetate, as a benzamide derivative, has been investigated primarily for its potential as a selective β1-adrenoceptor antagonist. [, ] This selectivity is crucial in developing pharmaceuticals targeting cardiovascular diseases while minimizing side effects associated with non-selective β-blockers.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9